N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid
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Overview
Description
N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid is a compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The imidazo[4,5-b]pyridine core is a versatile structure that can be functionalized to create a wide range of derivatives with various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions . The resulting imidazo[4,5-b]pyridine can then be reacted with diethylaminoethyl chloride in the presence of a base such as potassium carbonate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process . Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the substituents.
Imidazo[2,1-b][1,3,4]thiadiazoles: These compounds have a similar imidazole ring but contain a thiadiazole moiety instead of a pyridine ring.
Imidazo[4,5-c]pyridines: These compounds have a different arrangement of the nitrogen atoms in the imidazole ring compared to imidazo[4,5-b]pyridines.
Uniqueness
N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine is unique due to its specific substitution pattern and the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
85930-08-1 |
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Molecular Formula |
C14H20N4O5 |
Molecular Weight |
324.33 g/mol |
IUPAC Name |
N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid |
InChI |
InChI=1S/C12H18N4O.C2H2O4/c1-3-16(4-2)8-9-17-12-14-10-6-5-7-13-11(10)15-12;3-1(4)2(5)6/h5-7H,3-4,8-9H2,1-2H3,(H,13,14,15);(H,3,4)(H,5,6) |
InChI Key |
PQGHNJXXUAAPCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NC2=C(N1)C=CC=N2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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